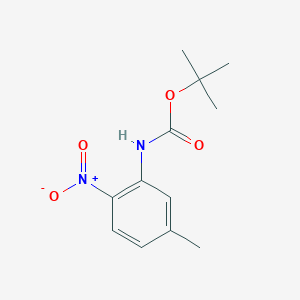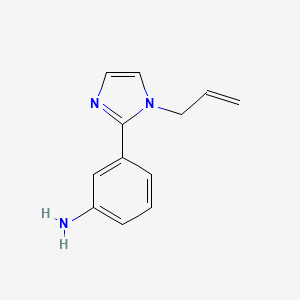
3-(1-Allyl-1h-imidazol-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Allyl-1h-imidazol-2-yl)aniline is a compound that features an imidazole ring substituted with an allyl group and an aniline moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Allyl-1h-imidazol-2-yl)aniline can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which utilizes glyoxal, ammonia, and an aldehyde . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Additionally, the compound can be synthesized from alpha halo-ketones or via the Marckwald synthesis and amino nitrile routes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
化学反応の分析
Types of Reactions
3-(1-Allyl-1h-imidazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the aniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions . Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.
Major Products
The major products formed from these reactions include substituted imidazoles, imidazolines, and various functionalized derivatives that retain the core imidazole structure .
科学的研究の応用
3-(1-Allyl-1h-imidazol-2-yl)aniline has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of new materials, such as polymers and catalysts.
作用機序
The mechanism of action of 3-(1-Allyl-1h-imidazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function . Additionally, the compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, further modulating its biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
- 1-Allyl-3-methylimidazolium chloride
- 2-(1H-Imidazol-1-yl)aniline hydrochloride
- (E)-1-(1-Allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl) prop-2-en-1-one
Uniqueness
3-(1-Allyl-1h-imidazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H13N3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
3-(1-prop-2-enylimidazol-2-yl)aniline |
InChI |
InChI=1S/C12H13N3/c1-2-7-15-8-6-14-12(15)10-4-3-5-11(13)9-10/h2-6,8-9H,1,7,13H2 |
InChIキー |
XDNVPMVTVNWOKP-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C=CN=C1C2=CC(=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride](/img/structure/B13482488.png)
![2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide](/img/structure/B13482499.png)
![Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13482505.png)
![5-[3-(2-Aminophenyl)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13482507.png)
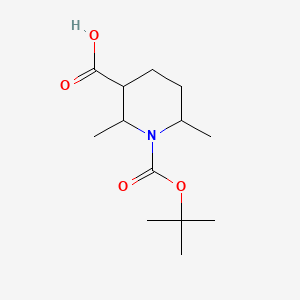

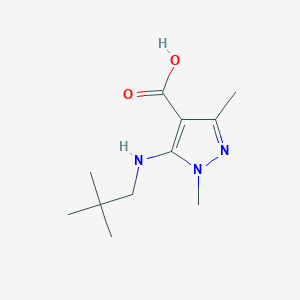
![Potassium trifluoro({3-methylbicyclo[1.1.1]pentan-1-yl})boranuide](/img/structure/B13482524.png)
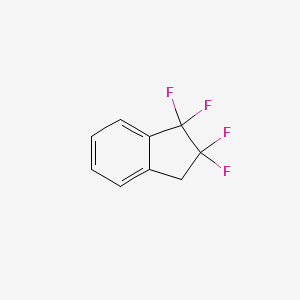
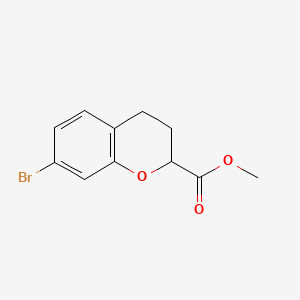
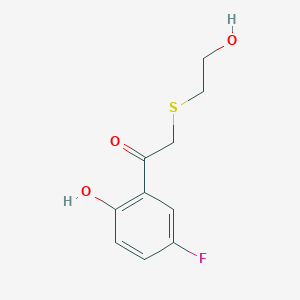
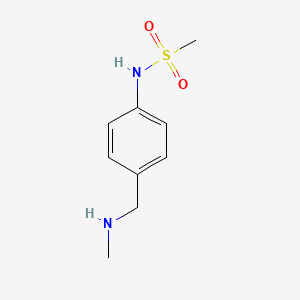
![Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13482566.png)
